3,4,5-Tribromobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromobenzene-1-thiol is an organosulfur compound with the molecular formula C₆H₃Br₃S. It is characterized by the presence of three bromine atoms and a thiol group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method includes the electrophilic aromatic substitution of benzene with bromine in the presence of a catalyst such as iron(III) bromide. The resulting tribromobenzene is then subjected to thiolation using thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form less substituted benzene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Zinc dust or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: 3,4,5-Tribromobenzenesulfonic acid.
Reduction: 3,4-Dibromobenzenethiol.
Substitution: 3,4,5-Trifluorobenzene-1-thiol.
Scientific Research Applications
3,4,5-Tribromobenzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Tribromobenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The bromine atoms enhance the compound’s reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tribromobenzene
- 3,4-Dibromobenzene-1-thiol
- 3,5-Dibromobenzene-1-thiol
Uniqueness
3,4,5-Tribromobenzene-1-thiol is unique due to the presence of three bromine atoms and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential in biological applications .
Properties
IUPAC Name |
3,4,5-tribromobenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMTYQDWZUNHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.